Hpk1-IN-8

CAS No.:

Cat. No.: VC14557825

Molecular Formula: C19H17FN6O2S

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17FN6O2S |

|---|---|

| Molecular Weight | 412.4 g/mol |

| IUPAC Name | 2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C19H17FN6O2S/c1-10-14(17(28)26-11(2)24-25-18(26)22-10)8-16(27)23-19-21-9-13(29-19)7-12-5-3-4-6-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,22,25)(H,21,23,27) |

| Standard InChI Key | DKCQZXASVNYNLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4F |

Introduction

Chemical Identity and Structural Features of Hpk1-IN-8

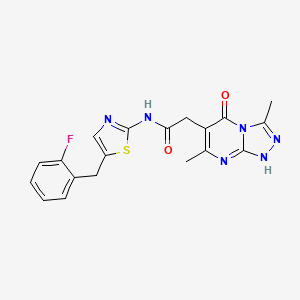

Hpk1-IN-8 is a synthetic small molecule with the molecular formula and a molecular weight of 412.4 g/mol . Its IUPAC name and detailed synthesis pathway remain undisclosed in public databases, but its structural depiction reveals a bicyclic core with fluorophenyl and sulfonamide substituents (Fig. 1) . The compound’s three-dimensional conformation, resolved via X-ray crystallography, shows key interactions with the HPK1 kinase domain, including hydrogen bonding with the hinge region residue Met-95 and hydrophobic packing against the gatekeeper residue Leu-81 .

Table 1: Physicochemical Properties of Hpk1-IN-8

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.4 g/mol |

| Synonyms | HPK1-IN-8, 1214561-09-7 |

| Space Group (Crystal) | P1 |

| Resolution (Å) | 2.03 |

Mechanism of Action: Targeting HPK1 Kinase Activity

HPK1, a serine/threonine kinase in the MAP4K family, negatively regulates T-cell receptor (TCR) signaling by phosphorylating the adaptor protein SLP-76 at Ser-376, leading to its proteasomal degradation . Hpk1-IN-8 binds to the ATP-binding pocket of HPK1, stabilizing the kinase in an inactive conformation characterized by a displaced αC-helix and a "DFG-out" orientation of the activation loop . This inhibition prevents HPK1-mediated phosphorylation of SLP-76, thereby prolonging TCR signaling and enhancing interleukin-2 (IL-2) production in T-cells .

Biochemical assays indicate that Hpk1-IN-8 exhibits nanomolar potency against HPK1 () with >100-fold selectivity over related kinases such as MAP4K2 and ZAP-70 . Structural comparisons with other HPK1 inhibitors (e.g., sunitinib) reveal that Hpk1-IN-8’s fluorophenyl group occupies a hydrophobic cleft unique to HPK1, contributing to its selectivity .

Preclinical Efficacy and Immune Modulation

In primary human T-cells, Hpk1-IN-8 (1–100 nM) dose-dependently enhances IL-2 secretion by 2–4 fold following CD3/CD28 stimulation . Similar effects are observed in B-cells, where the compound augments IgG production by 30–50% . Notably, Hpk1-IN-8 reverses prostaglandin E2 (PGE2)-mediated suppression of T-cell proliferation, restoring viability in exhausted T-cell populations .

In vivo studies using murine syngeneic tumor models demonstrate that Hpk1-IN-8 (10 mg/kg, oral) reduces phospho-SLP-76 levels in tumor-infiltrating lymphocytes by 70% and synergizes with anti-PD-1 therapy to inhibit tumor growth . These effects correlate with increased CD8 T-cell infiltration and reduced myeloid-derived suppressor cells in the tumor microenvironment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume